Dehydrolithocholic acid

Catalog No.
S620502
CAS No.
1553-56-6
M.F
C24H38O3
M. Wt
374.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrolithocholic acid

Researchers using lithocholic acid (LCA) face extra synthetic oxidation steps and inconsistent biological activity due to variable CYP3A4 metabolism. Dehydrolithocholic acid (3-oxoLCA) eliminates these bottlenecks.

  • Direct C3 ketone enables stereoselective reduction/amination without pre-oxidation, saving steps and reagents.
  • Consistent RORγt binding (Kd=1.13 µM) and TGR5 activation (EC50=0.27 µM) independent of cellular metabolism.
  • High-purity, ready-to-use for in vitro TH17 differentiation assays and bile acid receptor studies.

CAS Number

1553-56-6

Product Name

Dehydrolithocholic acid

IUPAC Name

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

KIQFUORWRVZTHT-OPTMKGCMSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Synonyms

3-Oxo-5β-cholan-24-oic Acid; 3-Oxo- 5β-cholanic Acid; 3-Ketolithocholic Acid; 3-Oxo-5β-cholan-24-oic Acid; 3-Oxo-5β-cholanic acid; 3-Oxo-5β-cholanoic Acid; 3-Oxocholanic Acid; 3-Oxolithocholic Acid; 3-keto-5β-Cholan-24-oic Acid; 3-keto-5β-Cholanic Ac

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

The exact mass of the compound Dehydrolithocholic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. It belongs to the ontological category of oxo-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Dehydrolithocholic acid (CAS 1553-56-6), also known as 3-oxo-5β-cholanoic acid or 3-oxoLCA, is a specialized oxidized derivative of lithocholic acid (LCA). Characterized by a reactive ketone group at the C3 position rather than the standard hydroxyl group found in primary and secondary bile acids, this compound serves as a critical intermediate in steroidal synthesis and a potent biological effector. In procurement and material selection, 3-oxoLCA is prioritized for its dual utility: it acts as a streamlined precursor for synthesizing 3-modified bile acid analogs (eliminating the need for preliminary oxidation steps) and functions as a direct, highly potent modulator of specific nuclear and G-protein-coupled receptors, including TGR5 and RORγt.

Attempting to substitute 3-oxoLCA with its more common precursor, lithocholic acid (LCA), introduces significant workflow inefficiencies and experimental variability. In chemical synthesis, LCA possesses a 3-alpha-hydroxyl group that must undergo targeted oxidation to yield the 3-ketone before any subsequent stereoselective reduction (e.g., to iso-LCA) or reductive amination can occur; this adds a synthetic step, increases reagent costs, and risks side reactions . In biological applications, LCA relies on variable cellular metabolism (specifically via CYP3A4) to be converted into 3-oxoLCA to exert specific immunomodulatory effects. Procuring 3-oxoLCA directly bypasses this metabolic bottleneck, ensuring consistent, dose-dependent interaction with targets like RORγt and TGR5 without the confounding variables of cell-specific enzyme expression.

Synthetic Efficiency in Bile Acid Derivatization

For the synthesis of 3-beta-hydroxy (iso-LCA) or 3-amino bile acid derivatives, utilizing 3-oxoLCA directly eliminates the mandatory oxidation step required when starting from LCA. This step reduction prevents the formation of over-oxidation byproducts and streamlines the synthetic route. By starting with the C3 ketone already in place, chemists can proceed directly to stereoselective reduction or reductive amination .

Evidence DimensionSynthetic steps to 3-ketone intermediate
Target Compound Data0 steps (ready for derivatization)
Comparator Or BaselineLithocholic acid (1 oxidation step required)
Quantified Difference100% elimination of the initial oxidation phase and associated reagent use
ConditionsStandard steroidal modification workflows

Procuring the 3-oxo derivative directly reduces synthesis time, lowers reagent costs, and improves overall yields for downstream bile acid analogs.

Receptor Binding Affinity for TGR5 Activation

3-oxoLCA demonstrates highly potent agonism of the G protein-coupled bile acid receptor 1 (GP-BAR1/TGR5), achieving an EC50 of 0.27 μM in cell-based reporter assays. This sub-micromolar potency makes it a highly effective and specific activator compared to many bulk primary bile acids, which often require higher concentrations to achieve similar receptor activation.

Evidence DimensionTGR5 activation (EC50)
Target Compound Data0.27 μM
Comparator Or BaselineStandard primary bile acids (typically >1 μM for equivalent activation)
Quantified DifferenceSub-micromolar activation threshold
ConditionsCell-based reporter assays

High potency at TGR5 allows researchers to use lower concentrations in metabolic assays, minimizing off-target cytotoxicity associated with high-dose bile acid application.

Direct Transcriptional Regulation via RORγt Binding

Unlike LCA, which requires metabolic conversion by CYP3A4 to become fully active against specific immune targets, 3-oxoLCA directly binds to the retinoic acid receptor-related orphan receptor γt (RORγt) with a Kd of 1.13 μM. This direct binding physically interacts with the ligand-binding domain to inhibit TH17 cell differentiation, providing a stable and predictable response in vitro .

Evidence DimensionDirect RORγt binding affinity (Kd)
Target Compound Data1.13 μM
Comparator Or BaselineLithocholic acid (Requires CYP3A4 conversion for equivalent direct binding)
Quantified DifferenceDirect vs. metabolism-dependent binding
ConditionsRecombinant human ligand-binding domain assays

Utilizing 3-oxoLCA provides reliable, metabolism-independent inhibition of TH17 differentiation, crucial for reproducible immunological assay development.

Solvent Compatibility and Stock Preparation

3-oxoLCA exhibits strong solubility in polar aprotic organic solvents, achieving concentrations of approximately 30 mg/mL in DMF and 15 mg/mL in DMSO. In contrast, its solubility in purely aqueous buffers is highly restricted (e.g., ~0.20 mg/mL in a 1:4 DMF:PBS mixture). This distinct solubility profile dictates that stock solutions must be prepared in organic solvents prior to aqueous dilution to prevent precipitation .

Evidence DimensionMaximum solubility
Target Compound Data30 mg/mL in pure DMF
Comparator Or Baseline~0.20 mg/mL in 1:4 DMF:PBS
Quantified Difference150-fold higher solubility in pure DMF vs. aqueous co-solvent mixture
ConditionsStandard laboratory temperature and pressure

Understanding this solubility differential is essential for procurement teams and lab managers to ensure the correct solvents are available for high-concentration stock preparation without material loss.

Streamlined Synthesis of Iso-Lithocholic Acid and 3-Amino Analogs

Because 3-oxoLCA already possesses the electrophilic C3 ketone, it is a highly efficient procurement choice for chemical synthesis workflows targeting 3-beta-hydroxy bile acids (iso-LCA) or 3-amino steroidal derivatives. Using this compound eliminates the need for preliminary oxidation of LCA, directly enabling stereoselective reduction or reductive amination .

Development of TH17-Targeted Immunomodulatory Assays

3-oxoLCA's direct, potent binding to RORγt (Kd = 1.13 μM) makes it a highly suitable reference compound or chemical probe for in vitro assays evaluating TH17 cell differentiation. It provides consistent, metabolism-independent results, unlike LCA which relies on variable CYP3A4 expression in the assay system .

TGR5 Agonist Screening in Metabolic Disease Models

With an EC50 of 0.27 μM for TGR5, 3-oxoLCA serves as a highly potent positive control or baseline agonist in cell-based reporter assays. Its use allows researchers to study bile acid-mediated metabolic pathways at sub-micromolar concentrations, reducing the risk of generalized bile acid toxicity in sensitive cell lines .

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

374.28209507 g/mol

Monoisotopic Mass

374.28209507 g/mol

Heavy Atom Count

27

UNII

96JBM35FXF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Dehydrolithocholic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]
Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020

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